molecular formula C10H9ClN2O2 B11812626 Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate

Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11812626
M. Wt: 224.64 g/mol
InChI Key: WENJHTPOOZSOBZ-UHFFFAOYSA-N
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Description

Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds .

Scientific Research Applications

Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate include other substituted benzimidazoles, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 6-chloro-2-methyl-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-5-12-8-3-6(10(14)15-2)7(11)4-9(8)13-5/h3-4H,1-2H3,(H,12,13)

InChI Key

WENJHTPOOZSOBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C(=C2)C(=O)OC)Cl

Origin of Product

United States

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